3-Amino-2-naphthonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

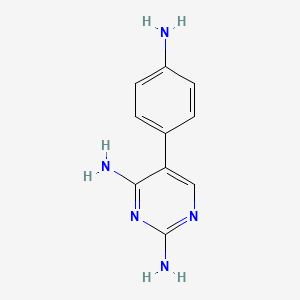

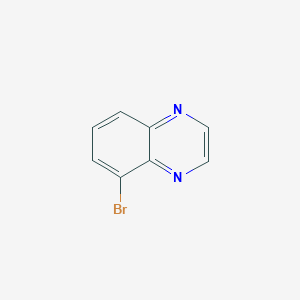

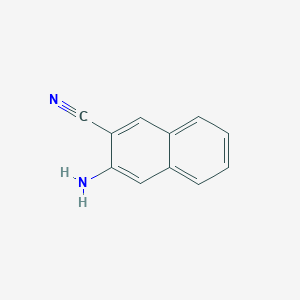

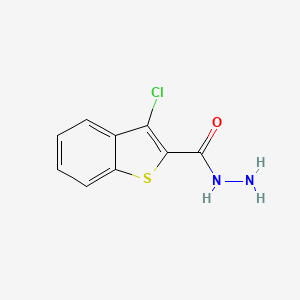

3-Amino-2-naphthonitrile is a compound with the molecular formula C11H8N2 . It belongs to the class of naphthalene derivatives and has gained attention in the scientific community for its unique properties and applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of 3-Amino-2-naphthonitrile consists of a naphthalene ring with an amino group (NH2) attached to the third carbon and a nitrile group (C≡N) attached to the second carbon . The molecular weight of the compound is 168.19 g/mol .Physical And Chemical Properties Analysis

3-Amino-2-naphthonitrile has a molecular weight of 168.19 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 168.068748264 g/mol. The topological polar surface area is 49.8 Ų .Aplicaciones Científicas De Investigación

Detection of Cyanate

3-Amino-2-naphthonitrile has been used in the development of a “turn-on” fluorescence probe for the specific detection of cyanate . Cyanate anion (CNO−), which forms spontaneously within cells from urea and carbamoyl phosphate, is a biomarker of diseases such as chronic kidney disease . The weak-fluorescent 3-amino-2-naphthoic acid reacts with CNO−, triggering intense emission of green fluorescence . This probe has been successfully applied to determine CNO− in real samples such as tap water, human urine, and serum samples .

Broadening the Substrate Scope of Nitrile Hydratase

3-Amino-2-naphthonitrile has been involved in the broadening of the substrate scope of a nitrile hydratase (NHase) through mutation of two tunnel entrance residues . This was achieved based on rational tunnel calculation . The mutations led to the expansion of the tunnel entrance, which might be conducive to substrate entry . Molecular dynamics simulations illustrated that the mutations introduced anti-correlated movements to the regions around the substrate tunnel and the active site, promoting substrate access during the dynamic process of catalysis .

Investigation of Fluorescence Probes

3-Amino-2-naphthonitrile has been used in the investigation of the feasibility for sensitive and selective detection of cyanate anion (CNO−) . Three commercially available naphthoic acid derivatives, including 3-amino-2-naphthoic acid, were employed as the fluorescence probes .

Direcciones Futuras

While specific future directions for 3-Amino-2-naphthonitrile are not mentioned in the search results, there is a general trend in the field towards developing sustainable and efficient methods for the synthesis of nitrile compounds . This includes the use of biocatalysis as a sustainable methodology for amide bond formation .

Mecanismo De Acción

Nitriles

are organic compounds that contain a cyano functional group (-C≡N), which consists of a carbon atom triple-bonded to a nitrogen atom . The cyano group is linear and exhibits a high degree of polarity, which can influence the compound’s physical properties and reactivity .

Synthesis of Nitriles

Nitriles can be synthesized from various precursors, including halogenoalkanes, amides, and aldehydes . The process often involves the substitution of a halogen with a -CN group or the dehydration of an amide .

Reactions of Nitriles

Nitriles can undergo several types of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . Hydrolysis of nitriles, either under acidic or basic conditions, can yield carboxylic acids . Reduction of nitriles can lead to primary amines .

Biochemical Pathways

For instance, certain plants and bacteria can metabolize nitriles, and some nitriles have been found to exhibit bioactive properties .

Pharmacokinetics

The pharmacokinetics of nitriles can vary widely depending on their specific structure and the organism in which they are studied. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .

Result of Action and Action Environment

The effects of nitriles at the molecular and cellular level, as well as the influence of environmental factors on their action, can depend on many factors. These can include the specific compound , the biological system in which it is present, and the conditions under which it is studied .

Propiedades

IUPAC Name |

3-aminonaphthalene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKLAEKJZIMMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356239 |

Source

|

| Record name | 2-Amino-3-cyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27533-39-7 |

Source

|

| Record name | 2-Amino-3-cyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)

![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)